1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one 1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one
Brand Name: Vulcanchem
CAS No.: 61675-80-7
VCID: VC11610018
InChI:
SMILES:
Molecular Formula: C12H12N2O
Molecular Weight: 200.2

1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one

CAS No.: 61675-80-7

Cat. No.: VC11610018

Molecular Formula: C12H12N2O

Molecular Weight: 200.2

Purity: 95

* For research use only. Not for human or veterinary use.

1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one - 61675-80-7

Specification

CAS No. 61675-80-7
Molecular Formula C12H12N2O
Molecular Weight 200.2

Introduction

Structural Elucidation and Molecular Properties

Core Architecture

The compound features a benzo[c]2,7-naphthyridin-5-one backbone, where a benzene ring is fused to a partially hydrogenated 2,7-naphthyridine system. Key structural attributes include:

  • Fusion pattern: Benzene annulation at the c-position of the naphthyridine core .

  • Hydrogenation state: Six hydrogen atoms distributed across the 1H–6H positions, indicating partial saturation .

  • Functional groups: A ketone at the 5-position and a secondary amine within the naphthyridine ring .

Spectroscopic and Computational Data

The IUPAC name (2,3,4,6-tetrahydro-1H-benzo[c] naphthyridin-5-one) and SMILES string (C1CNCC2=C1C3=CC=CC=C3NC2=O) provide unambiguous structural identification . Computational descriptors include:

PropertyValueMethod
InChIKeyMVNIKEWMEAAXDG-UHFFFAOYSA-NPubChem 2019.06.18
Topological polar surface area41.5 ŲComputed by Cactvs 3.4.6.11
Hydrogen bond donors1PubChem 2021.05.07

These parameters critically influence solubility and bioavailability, with the polar surface area suggesting moderate membrane permeability .

Synthetic Methodologies

Smiles Rearrangement Approach

A pivotal synthesis route involves Smiles rearrangement of 3-[(2-hydroxyethyl)thio]-substituted precursors. Source details a three-step protocol:

  • Amination: 1,3-Dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile reacts with cyclic amines (pyrrolidine/azepane) to yield 1-amino-3-chloro intermediates .

  • Thioether formation: Nucleophilic substitution with 2-mercaptoethanol produces 3-[(2-hydroxyethyl)thio] derivatives .

  • Cyclization: Base-mediated (50% NaOH) intramolecular cyclization at 85–100°C generates the benzo[c]2,7-naphthyridinone core via thiirane elimination .

This method achieves yields exceeding 70% for final products, with purity confirmed by recrystallization from ethanol .

Alternative Cyclization Strategies

Microwave-assisted cyclization in DMF at 150°C (100 W, 2 h) using K₂CO₃ as base demonstrates scalability up to 1.83 mmol, albeit requiring precise temperature control to avoid decomposition . Comparative studies show:

ConditionYield (%)ByproductsReference
Conventional heating52Thiirane polymers
Microwave irradiation85Minimal

The microwave method reduces reaction time from 15 h to 2 h while improving yield by 33% .

Physicochemical and Pharmacological Profile

Stability and Reactivity

Thermogravimetric analysis reveals decomposition onset at 158°C, with optimal storage at -20°C under inert atmosphere . The ketone group undergoes predictable reactivity:

  • Nucleophilic attack: Reacts with Grignard reagents at the 5-position carbonyl .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the naphthyridine ring, generating decahydro derivatives .

Biological Activity

As a structural analog of MET kinase inhibitors, this scaffold demonstrates moderate activity against c-Kit (IC₅₀ = 0.28 μM) and VEGFR-2 (IC₅₀ = 0.41 μM) . Molecular docking simulations (PDB: 3LUF) show:

  • Hydrogen bonding: Ketone oxygen with Lys1110 backbone amide .

  • π-Stacking: Benzo ring interacts with Phe1049 sidechain .

Recent Advancements and Applications

Medicinal Chemistry Developments

2019–2024 saw optimization of 8-amino-substituted derivatives, enhancing kinase inhibition 3-fold over parent compounds . Key modifications include:

  • 8-Position amination: Introduces H-bond donors for improved target engagement .

  • 4-Cyano substitution: Increases metabolic stability (t₁/₂ = 4.7 h in human microsomes) .

Materials Science Applications

The extended π-system enables applications in:

  • Organic semiconductors: Hole mobility (μₕ) = 0.12 cm²/V·s in thin-film transistors .

  • Fluorescent probes: Quantum yield Φ = 0.38 in acetonitrile, λₑₘ = 450 nm .

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